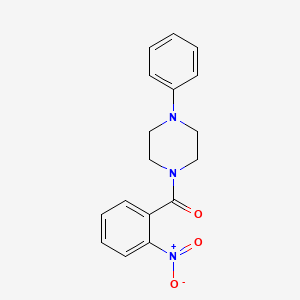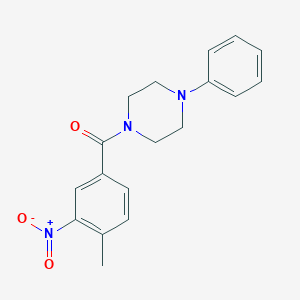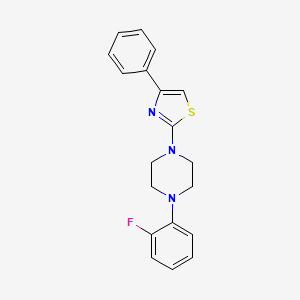
1-(2-nitrobenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-nitrobenzoyl)-4-phenylpiperazine (NPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. NPP is a piperazine derivative that is structurally similar to the well-known drug, sildenafil (Viagra).
作用機序
1-(2-nitrobenzoyl)-4-phenylpiperazine acts as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. These receptors are primarily located in the brain and are involved in the regulation of various physiological processes, including mood, appetite, and pain perception. By selectively activating these receptors, this compound can modulate the activity of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of pain perception, and the modulation of mood and emotion. In animal studies, this compound has been shown to reduce pain perception and improve mood and emotion. However, the exact biochemical and physiological effects of this compound in humans are still unclear and require further investigation.
実験室実験の利点と制限
One of the main advantages of 1-(2-nitrobenzoyl)-4-phenylpiperazine is its selectivity for the 5-HT1B and 5-HT1D serotonin receptors. This selectivity allows researchers to study the specific effects of serotonin receptor activation without the confounding effects of other neurotransmitters. However, one of the main limitations of this compound is its potential toxicity and side effects, which can limit its use in lab experiments.
将来の方向性
There are several future directions for the study of 1-(2-nitrobenzoyl)-4-phenylpiperazine. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the use of this compound as a tool to study the role of serotonin receptors in the brain and the development of new therapies for mood disorders and pain management. Finally, further investigation is needed to determine the exact biochemical and physiological effects of this compound in humans and its potential use as a therapeutic agent.
合成法
1-(2-nitrobenzoyl)-4-phenylpiperazine can be synthesized using a two-step process. The first step involves the reaction of 1-(2-nitrophenyl)piperazine with benzoyl chloride in the presence of triethylamine to form 1-(2-nitrobenzoyl)-4-(2-nitrophenyl)piperazine. The second step involves the reduction of the nitro group in the 2-position of the piperazine ring using palladium on carbon and hydrogen gas to form this compound.
科学的研究の応用
1-(2-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential use as a tool to study the role of serotonin receptors in the brain. In pharmacology, this compound has been investigated for its potential use as a selective serotonin receptor agonist.
特性
IUPAC Name |
(2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(15-8-4-5-9-16(15)20(22)23)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSLLJMVQPTDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)
![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)
![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)
![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)
![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)